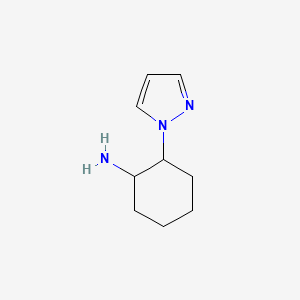

2-(1H-pyrazol-1-yl)cyclohexan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h3,6-9H,1-2,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDWWEUVTQJUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017665-07-4 | |

| Record name | 2-(1H-pyrazol-1-yl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Pyrazole Containing Compounds

The history of pyrazole (B372694), a five-membered heterocyclic compound containing two adjacent nitrogen atoms, dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. ohans.comacs.org This was soon followed by the first synthesis of the parent compound in 1889 by Edward Buchner. ohans.com The classical Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, was a seminal development that opened the door to a vast family of pyrazole derivatives. ohans.comontosight.ai

Initially, the applications of pyrazoles were primarily in the dye industry. However, the 20th century witnessed a significant expansion in the exploration of their biological activities. A notable milestone was the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959. acs.orgmdpi.com This discovery spurred further investigation into the pharmacological potential of this scaffold.

Over the decades, synthetic methodologies for pyrazole derivatives have evolved considerably. Beyond the classical Knorr synthesis, methods such as 1,3-dipolar cycloadditions and environmentally benign, nano-ZnO catalyzed green protocols have been developed, allowing for greater structural diversity and efficiency. ohans.comontosight.ai Today, the pyrazole nucleus is a well-established pharmacophore found in a wide range of pharmaceuticals, agrochemicals, and materials. ontosight.airesearchgate.net Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. acs.org

Significance of Cyclohexanamine Derivatives in Chemical Synthesis

Cyclohexanamine, an organic compound consisting of a cyclohexane (B81311) ring substituted with an amino group, and its derivatives are fundamental building blocks in chemical synthesis. wikipedia.org These aliphatic amines are valued for their role as versatile intermediates in the production of a wide array of more complex molecules. ontosight.aiwikipedia.org The primary synthetic routes to cyclohexanamine itself involve the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.orgmdpi.com

The significance of cyclohexanamine derivatives spans numerous industrial sectors. In the pharmaceutical industry, they serve as crucial precursors for the synthesis of various therapeutic agents, including mucolytics, analgesics, and bronchodilators. wikipedia.orgatamankimya.com The scaffold is also integral to the structure of several sulfonamide hypoglycemics. wikipedia.org

Beyond medicinal chemistry, cyclohexanamine derivatives have found extensive application. They are precursors to sulfenamide-based reagents that act as accelerators in the vulcanization of rubber. wikipedia.orgatamankimya.com Furthermore, their basic nature makes them effective corrosion inhibitors. wikipedia.orgatamankimya.com The versatility of this scaffold is also demonstrated by its use in the synthesis of insecticides, plasticizers, dyestuffs, and as acid gas absorbents. acs.org

Overview of 2 1h Pyrazol 1 Yl Cyclohexan 1 Amine As a Unique Chemical Entity

Strategies for Constructing the Pyrazole-Cyclohexanamine Core

The assembly of the this compound framework relies on the formation of a crucial C-N bond between the pyrazole ring and the cyclohexane moiety. Several synthetic routes have been explored to achieve this linkage, broadly categorized into nucleophilic substitution, reductive amination, cycloaddition, and direct N-substitution pathways.

Nucleophilic Substitution Approaches Involving Pyrazole and Cyclohexanamine Precursors

Nucleophilic substitution represents a fundamental approach to forming the N-C bond between the pyrazole and cyclohexane rings. This can be conceptualized in two primary ways: the pyrazole anion acting as a nucleophile or the cyclohexanamine acting as a nucleophile.

One plausible pathway involves the reaction of a pyrazole salt (e.g., sodium pyrazolide), acting as a potent nucleophile, with a cyclohexane ring bearing a suitable leaving group at the C2 position, adjacent to a protected amine. For instance, a protected 2-bromocyclohexan-1-amine (B13161978) could serve as the electrophile. The reaction proceeds via an SN2 mechanism, where the stereochemistry of the product is dependent on the stereochemistry of the starting cyclohexyl precursor.

Conversely, nucleophilic aromatic substitution (SNAr) on a pyrazole ring is also a possibility, though generally more challenging due to the electron-rich nature of the pyrazole heterocycle. encyclopedia.pub To facilitate such a reaction, the pyrazole ring must be activated with strong electron-withdrawing groups. For example, a 4-halonitropyrazole derivative could react with cyclohexanamine. osti.gov However, this approach is less direct for synthesizing the unsubstituted target compound. A summary of potential precursors is presented in Table 1.

| Nucleophile | Electrophile | General Reaction Type |

|---|---|---|

| Pyrazole Anion | 2-Halocyclohexanamine (protected) | SN2 |

| Cyclohexanamine | Activated Halopyrazole (e.g., 4-nitro-5-bromopyrazole) | SNAr |

| Pyrazole | Cyclohexene (B86901) oxide | Epoxide Ring Opening |

Reductive Amination Pathways (e.g., one-pot reductive amination)

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. researchgate.net In the context of this compound synthesis, this strategy can be employed by reacting 2-(1H-pyrazol-1-yl)cyclohexan-1-one with an amine source, such as ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent.

The key intermediate, 2-(1H-pyrazol-1-yl)cyclohexan-1-one, can be synthesized via Michael addition of pyrazole to cyclohex-2-en-1-one. The subsequent reductive amination proceeds through the in-situ formation of an imine or enamine, which is then reduced to the final amine. A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and, importantly, the diastereoselectivity of the product. researchgate.net

This one-pot approach is highly efficient as it avoids the isolation of the intermediate imine. The reaction conditions are generally mild, making it compatible with a range of functional groups.

Direct N-Substitution of Pyrazoles with Cyclohexylamine (B46788) Moieties

The direct N-alkylation of the pyrazole ring with a cyclohexyl-containing electrophile is a highly convergent strategy. Since pyrazole is an NH-acidic heterocycle, it can be deprotonated with a base to form a nucleophilic pyrazolide anion, which can then react with an alkylating agent. imperial.ac.uk

Recent methodologies have also focused on catalyst-free or acid-catalyzed N-alkylation reactions. nih.govmdpi.com A particularly relevant method involves the direct reaction of a primary amine with a 1,3-diketone and an electrophilic amination reagent to form the N-substituted pyrazole in one pot. nih.gov Adapting this to the target molecule, one could envision a reaction between cyclohexylamine, a 1,3-diketone precursor, and an amination source.

Alternatively, a more direct N-alkylation can be achieved by reacting pyrazole with a suitable cyclohexyl electrophile, such as 2-bromocyclohexylamine (with appropriate protection) or cyclohexene oxide followed by conversion of the resulting hydroxyl group to an amine. Different conditions for N-alkylation of pyrazoles are summarized in Table 2.

| Alkylation Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Classical Alkylation | Pyrazole, Base (e.g., NaH, K₂CO₃), Alkyl Halide | Anhydrous solvent (DMF, DMSO) | researchgate.net |

| Michael Addition | Pyrazole, α,β-Unsaturated Electrophile | Catalyst-free or base-catalyzed | nih.gov |

| Acid-Catalyzed | Pyrazole, Trichloroacetimidate Electrophile, Brønsted Acid | Anhydrous solvent, mild temperature | mdpi.com |

| Gas-Phase Catalytic | Pyrazole, Alcohol, Crystalline Aluminosilicate Catalyst | High temperature (150-400°C) | google.comgoogle.com |

Stereoselective and Enantioselective Synthesis

The target molecule, this compound, possesses two stereocenters at positions C1 and C2 of the cyclohexane ring. Therefore, it can exist as two pairs of enantiomers: (1R,2R)/(1S,2S) (trans) and (1R,2S)/(1S,2R) (cis). The control of this stereochemistry is a critical aspect of its synthesis.

Control of Diastereoselectivity in Cyclohexane Derivatives

Achieving diastereoselectivity (i.e., controlling the formation of the cis vs. trans isomer) is paramount in the synthesis of 1,2-disubstituted cyclohexanes. beilstein-journals.orgnih.gov The relative stereochemistry is often determined in the key bond-forming step.

In the context of the reductive amination of 2-(1H-pyrazol-1-yl)cyclohexan-1-one, the diastereoselectivity of the final product depends on the stereochemical course of the reduction of the intermediate imine. The hydride reagent can attack the imine carbon from either the axial or equatorial face.

Axial Attack : Leads to an equatorial amino group.

Equatorial Attack : Leads to an axial amino group.

The outcome is governed by a balance of steric and stereoelectronic factors. acs.org Generally, small reducing agents (e.g., NaBH₄) favor axial attack to avoid steric hindrance with the axial hydrogens at C3 and C5, leading to the equatorial product. Larger, bulkier reducing agents (e.g., L-Selectride®) favor equatorial attack, leading to the axial product. The thermodynamically more stable product is typically the one where bulky substituents (like the pyrazole and amine groups) are in equatorial positions, which corresponds to the trans isomer. Therefore, careful selection of the reducing agent can be used to influence the cis/trans ratio of the product.

In nucleophilic substitution approaches, such as the opening of a cyclohexene oxide ring by pyrazole, an anti-addition is typically observed. This would lead to a trans relationship between the incoming pyrazole and the hydroxyl group. Subsequent conversion of the hydroxyl group to an amine via inversion of stereochemistry (e.g., Mitsunobu reaction followed by reduction) could yield a cis product, while retention would yield a trans product. The synthesis of related trans-1,2-disubstituted cyclohexanes, such as trans-2-(1H-imidazol-1-yl)cyclohexanol, has been well-documented, demonstrating the feasibility of such stereocontrol. researchgate.net

Chiral Auxiliary-Based Synthetic Routes

A well-established method for controlling stereochemistry is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

One common strategy involves the use of chiral oxazolidinones. For instance, an achiral cyclohexenone can be coupled with a chiral oxazolidinone to form an enamine or a related intermediate. The bulky, stereochemically defined auxiliary then shields one face of the molecule, forcing an incoming reagent, such as a pyrazole nucleophile, to attack from the less hindered side. Subsequent reduction of a ketone or imine and cleavage of the auxiliary yields the desired chiral amine.

Another powerful auxiliary is pseudoephedrine. It can be reacted with a carboxylic acid to form an amide. The α-proton can then be removed to form a chiral enolate, which reacts diastereoselectively with electrophiles. While typically used for linear systems, this principle can be adapted for the synthesis of substituted cyclohexanes which can then be converted to the target amine. nih.gov

Similarly, sulfinamides, such as tert-butanesulfinamide, are highly effective chiral auxiliaries for the asymmetric synthesis of amines. Condensation of the sulfinamide with a ketone (e.g., 2-(1H-pyrazol-1-yl)cyclohexan-1-one) forms a chiral sulfinylimine. Nucleophilic addition of a hydride reagent to this imine is highly diastereoselective, with the sulfinyl group directing the approach of the nucleophile. Subsequent acidic hydrolysis removes the auxiliary to afford the chiral primary amine with high enantiomeric excess.

Table 1: Examples of Chiral Auxiliaries in Amine Synthesis

| Chiral Auxiliary | Typical Application | Key Transformation |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Diastereoselective enolate alkylation |

| Pseudoephedrine | Asymmetric alkylation | Diastereoselective enolate alkylation |

| Tert-butanesulfinamide | Asymmetric amine synthesis | Diastereoselective addition to sulfinylimines |

Asymmetric Catalysis in Amine Synthesis

Asymmetric catalysis offers a more atom-economical approach to chiral synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiopure product. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful tool for synthesizing chiral amines.

This method can be applied through the hydrogenation of a suitable enamine or imine precursor. For example, 2-(1H-pyrazol-1-yl)cyclohex-1-en-1-amine or N-(2-(1H-pyrazol-1-yl)cyclohexylidene)methanamine could serve as substrates. The reaction is carried out under a hydrogen atmosphere using a chiral transition metal complex, typically involving rhodium, ruthenium, or iridium, coordinated to a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). The chiral ligand creates a chiral environment around the metal center, leading to a facial-selective transfer of hydrogen to the double bond, resulting in the formation of the amine with high enantioselectivity. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and enantiomeric excess (ee).

Another catalytic approach is the reductive amination of a ketone, such as 2-(1H-pyrazol-1-yl)cyclohexan-1-one. In this process, the ketone reacts with an ammonia source to form an imine in situ, which is then asymmetrically hydrogenated by the chiral catalyst. This one-pot procedure is highly efficient for producing chiral primary amines.

Table 2: Representative Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal | Typical Substrate |

|---|---|---|

| BINAP | Ru, Rh | Ketones, Imines, Enamines |

| DuPhos | Rh | Enamides, Enamines |

| PHOX | Ir | Imines |

Enantiopure Precursor Utilization

An alternative to inducing chirality is to start with a molecule that already possesses the desired stereochemistry. This "chiral pool" approach leverages naturally occurring or readily available enantiopure compounds. For the synthesis of this compound, a suitable precursor would be an enantiopure derivative of cyclohexanediamine (B8721093) or an amino alcohol.

For instance, commercially available (1R,2R)- or (1S,2S)-1,2-diaminocyclohexane could be used as a starting material. researchgate.net One of the amino groups can be selectively protected, and the other can be used to introduce the pyrazole moiety through a nucleophilic substitution or other coupling reaction. Subsequent deprotection would yield the target compound. This strategy ensures that the relative and absolute stereochemistry of the two substituents on the cyclohexane ring is fixed from the outset.

Another viable precursor is a chiral cyclohexene oxide. Ring-opening of the epoxide with pyrazole would proceed with high regioselectivity and stereospecificity (anti-addition), establishing the 1,2-trans relationship between the pyrazole and a newly formed hydroxyl group. The hydroxyl group can then be converted into an amine with inversion of stereochemistry (via a Mitsunobu reaction with an azide (B81097) followed by reduction) or retention of stereochemistry, depending on the chosen synthetic route, to yield the desired diastereomer.

Functionalization and Derivatization Strategies

Once the core scaffold of this compound is synthesized, its properties can be further modified by introducing various functional groups onto either the pyrazole ring or the cyclohexane moiety.

Introduction of Substituents on the Pyrazole Ring

The pyrazole ring is amenable to various functionalization reactions, most notably at its carbon positions. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki-Miyaura Reactions: If a halogenated pyrazole (e.g., 4-bromo-1H-pyrazole) is used in the initial synthesis, the bromine atom can serve as a handle for Suzuki-Miyaura coupling. This palladium-catalyzed reaction with a boronic acid or ester allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position of the pyrazole ring.

N-Arylation: While the N1 position of the pyrazole is attached to the cyclohexane ring, the second nitrogen atom in the pyrazole ring can, in principle, be arylated, although this is less common for N-substituted pyrazoles. More relevant is the functionalization of the NH group of the pyrazole ring prior to its attachment to the cyclohexane scaffold.

Derivatization of the Cyclohexane Moiety

The cyclohexane ring offers multiple positions for substitution, which can significantly influence the molecule's conformation and biological activity. The 4-position is often targeted for modification as it is remote from the 1,2-substituents and can introduce new properties without sterically encumbering the primary functional groups.

Synthesis of 4-substituted derivatives typically begins with a correspondingly substituted starting material, such as 4-methylcyclohexanone (B47639) or 4-phenylcyclohexanone. These precursors can be carried through the synthetic sequences described above to yield the final products with substituents at the 4-position. The stereochemistry at the 4-position adds another layer of complexity; substituents can be either cis or trans relative to the amine and pyrazole groups, and they have a strong influence on the conformational equilibrium of the cyclohexane ring (chair conformations). utexas.edu For instance, a bulky substituent at the 4-position will preferentially occupy an equatorial position, which can lock the ring in a specific chair conformation. libretexts.org

Advanced C-H Functionalization Techniques

Modern synthetic chemistry has developed powerful methods for directly converting C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates.

Rh(III)-Catalyzed C-H Functionalization: Rhodium(III) catalysis has emerged as a robust method for the C-H functionalization of heterocycles. rsc.orgmdpi.com In the context of this compound, the pyrazole ring can act as a directing group. The lone pair on the N2 atom can coordinate to the rhodium catalyst, directing the activation of the C-H bond at the C5 position of the pyrazole. This activated intermediate can then react with various coupling partners, such as alkynes or alkenes, to introduce new substituents. rsc.orgrsc.org This strategy allows for late-stage modification of the molecule with high regioselectivity.

Difluoromethylation: The introduction of fluorine-containing groups can dramatically alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. Direct C-H difluoromethylation, while challenging, can be achieved using radical-based methods. For the cyclohexane moiety, specific reagents can generate difluoromethyl radicals (•CF₂H) that can abstract a hydrogen atom from an unactivated C-H bond on the ring, followed by radical recombination to form a new C-CF₂H bond. The selectivity of such reactions on a cyclohexane ring can be complex, but it represents a cutting-edge technique for derivatization.

Synthesis of Related Isomers and Analogs

The synthesis of structurally related isomers and analogs of this compound, such as 2-(1H-pyrazol-1-yl)cyclohexan-1-ol and 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclohexan-1-amine, provides valuable insights into the chemical space around the target molecule. These compounds, while differing in functional groups or substitution patterns, often share common synthetic precursors or strategies.

2-(1H-Pyrazol-1-yl)cyclohexan-1-ol:

The synthesis of this amino alcohol analog can be conceptualized through the reaction of 1,2-epoxycyclohexane with pyrazole. This nucleophilic ring-opening of the epoxide by the pyrazole nitrogen would yield a mixture of regioisomers, including the desired 2-(1H-pyrazol-1-yl)cyclohexan-1-ol. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity. The choice of solvent and reaction temperature can influence the regioselectivity of the epoxide opening.

A general procedure for such a reaction would involve:

Deprotonation of pyrazole using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or THF).

Addition of 1,2-epoxycyclohexane to the solution of the pyrazole anion.

Heating the reaction mixture to facilitate the nucleophilic attack and ring-opening.

Aqueous workup followed by chromatographic purification to isolate the desired product.

1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclohexan-1-amine:

The synthesis of this analog, which features a different substitution pattern on both the pyrazole and cyclohexane rings, requires a multi-step approach. A plausible synthetic route could involve the construction of the substituted pyrazole ring first, followed by its attachment to the cyclohexyl amine moiety.

One potential pathway involves a condensation reaction. For instance, the synthesis of a related compound, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine, is achieved through the condensation of cyclohexanone (B45756) with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by a reduction step using a reducing agent like sodium borohydride in an ethanol (B145695) solvent. evitachem.com This suggests a similar strategy could be employed for 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclohexan-1-amine, where a suitably substituted pyrazole aldehyde is reacted with a cyclohexanone derivative.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that minimize waste, save time, and reduce operational complexity by combining multiple reaction steps in a single vessel without the isolation of intermediates. mdpi.com These approaches are increasingly applied to the synthesis of complex heterocyclic molecules like pyrazole derivatives.

While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented, the general principles of MCRs for pyrazole synthesis can be extrapolated. Many MCRs for pyrazoles involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

For instance, a three-component reaction for the synthesis of pyrazoles can involve an aldehyde, malononitrile, and a hydrazine. beilstein-journals.org By carefully selecting the starting materials, it might be feasible to design an MCR that incorporates the cyclohexylamine moiety. For example, a reaction could potentially be devised involving a cyclohexyl-containing β-ketoester, a hydrazine, and another component to construct the pyrazole ring in a single step.

Another relevant example is a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles, which involves the condensation of a substituted aromatic aldehyde and tosylhydrazine followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Adapting such a methodology to include a cyclohexyl-functionalized starting material could provide a direct route to the target compound.

The development of novel MCRs for pyrazole synthesis is an active area of research. mdpi.com These reactions often utilize catalysts to promote the efficient formation of multiple bonds in a single operation. acs.org The application of such strategies to the synthesis of this compound and its derivatives holds significant promise for developing more sustainable and efficient manufacturing processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of the molecule.

The ¹H and ¹³C NMR spectra of this compound provide a complete map of the proton and carbon environments within the molecule.

¹H NMR: The proton spectrum is characterized by distinct signals for the pyrazole and cyclohexane moieties. The pyrazole ring protons typically appear as doublets or triplets in the aromatic region, with H4 resonating around 6.2-6.4 ppm, and H3 and H5 protons appearing further downfield, typically between 7.3 and 7.7 ppm. rsc.orgmdpi.com The protons on the cyclohexane ring resonate in the aliphatic region (typically 1.2-4.5 ppm). The methine protons at C1 (bearing the amine group) and C2 (attached to the pyrazole nitrogen) are diastereotopic and would appear as complex multiplets at distinct chemical shifts. The remaining methylene (B1212753) protons of the cyclohexane ring would produce a series of overlapping multiplets. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR: The carbon spectrum corroborates the structure outlined by ¹H NMR. The pyrazole ring carbons show signals in the aromatic region, with C3, C4, and C5 resonating at approximately 138-140 ppm, 105-107 ppm, and 128-130 ppm, respectively. rsc.orgresearchgate.net The aliphatic carbons of the cyclohexane ring would appear in the upfield region, typically between 20 and 65 ppm. The carbons C1 and C2, being directly attached to heteroatoms, would be the most downfield of the cyclohexane signals.

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrazole H3 | ~7.5 - 7.7 | ~138 - 140 |

| Pyrazole H4 | ~6.2 - 6.4 | ~105 - 107 |

| Pyrazole H5 | ~7.3 - 7.5 | ~128 - 130 |

| Cyclohexane C1-H | ~2.8 - 3.2 (multiplet) | ~50 - 55 |

| Cyclohexane C2-H | ~4.0 - 4.5 (multiplet) | ~60 - 65 |

| Cyclohexane CH₂ | ~1.2 - 2.2 (overlapping m) | ~24 - 35 |

| Amine NH₂ | Variable (broad singlet) | N/A |

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. This would allow for the tracing of the proton connectivity within the cyclohexane ring, starting from the well-defined methine signals of C1-H and C2-H and moving through the methylene groups. It would also confirm the coupling between the H4 and H3/H5 protons on the pyrazole ring.

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal of the cyclohexane and pyrazole rings to its corresponding carbon atom, confirming the assignments made from the 1D spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying connectivity across quaternary carbons or heteroatoms. Key correlations would be expected between the C2-H proton of the cyclohexane ring and the N1-linked C5 and C3 carbons of the pyrazole ring, providing unequivocal proof of the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insight into the molecule's 3D structure and stereochemistry. For this compound, NOESY could determine the relative orientation (cis or trans) of the amine and pyrazole substituents on the cyclohexane ring by observing spatial correlations between the C1-H and C2-H protons and other protons on the ring.

Solid-state NMR (SSNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), provides information on the structure and dynamics of molecules in their crystalline form. For pyrazole-containing compounds, SSNMR is particularly valuable for studying tautomerism and hydrogen bonding in the solid state. acs.orgcdnsciencepub.com While solution NMR often shows averaged signals due to rapid tautomeric exchange of the pyrazole N-H proton, solid-state ¹³C and ¹⁵N CPMAS NMR can distinguish between different tautomers or conformations present in the crystal lattice. acs.org This technique can confirm the dominant tautomer and reveal details about intermolecular interactions, such as hydrogen bonds involving the amine group and the pyrazole nitrogens, which govern the crystal packing. cdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₁₅N₃, corresponding to a monoisotopic mass of 165.1266 Da. uni.lu

In electron ionization (EI-MS), the mass spectrum would exhibit a molecular ion peak (M⁺•) at m/z = 165. The odd molecular weight is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org

The fragmentation of the molecule is expected to follow pathways characteristic of cyclic amines and N-substituted heterocycles. libretexts.orgmiamioh.edu Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for amines. libretexts.org This could lead to the loss of a hydrogen radical (M-1) or more complex ring-opening fragmentations. Cleavage of the C1-C2 bond would also be a significant pathway. Key fragments would likely arise from the cleavage of the pyrazole and cyclohexane rings.

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z Value | Ion Formula (Predicted) | Fragment Identity |

| 165 | [C₉H₁₅N₃]⁺• | Molecular Ion (M⁺•) |

| 164 | [C₉H₁₄N₃]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 97 | [C₆H₁₁N]⁺• | Cyclohexanamine radical cation (loss of pyrazole) |

| 83 | [C₅H₉N]⁺• | Fragment from cyclohexane ring cleavage |

| 68 | [C₃H₄N₂]⁺• | Pyrazole radical cation |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related pyrazole and cyclohexane derivatives allow for a detailed prediction of its solid-state structure. nih.govnih.gov

The analysis would be expected to confirm that the pyrazole ring is planar, a characteristic feature of this aromatic heterocycle. nih.gov The cyclohexane ring would adopt a stable chair conformation to minimize steric strain. The analysis would also determine the relative stereochemistry of the C1 and C2 substituents (amine and pyrazole groups), confirming whether they are in a cis or trans configuration. Furthermore, crystallographic data would elucidate the intermolecular hydrogen bonding network. It is highly probable that the primary amine group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen (N2) of the pyrazole ring acts as a hydrogen bond acceptor, leading to the formation of extended supramolecular structures in the crystal lattice. nih.gov

Conformational Analysis and Stereochemical Investigations

Experimental Conformational Studies (e.g., derived from crystal structure data)

Detailed experimental data from single-crystal X-ray diffraction would provide the most definitive insight into the solid-state conformation of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine. Such studies would precisely determine bond lengths, bond angles, and torsion angles, unequivocally identifying the preferred conformation of the cyclohexane (B81311) ring and the spatial relationship between the amino and pyrazolyl substituents.

For the trans isomer, one would anticipate a conformation where both the pyrazolyl and amine groups occupy equatorial positions to minimize steric hindrance, specifically avoiding 1,3-diaxial interactions. For the cis isomer, one substituent must be axial while the other is equatorial. The determination of which substituent preferentially occupies the equatorial position would depend on their relative steric bulk, often quantified by A-values.

As of the current literature review, a specific crystal structure for this compound has not been reported in publicly accessible databases. Therefore, a definitive experimental data table of its crystallographic parameters cannot be provided at this time.

Computational Conformational Analysis

In the absence of experimental crystal structures, computational chemistry offers powerful tools to predict and analyze the conformational preferences of molecules. Various computational methods can be employed to calculate the energies of different conformers and thus predict the most stable structures.

Molecular Mechanics (MM2) Calculations

Molecular mechanics methods, such as MM2, provide a computationally efficient way to estimate the steric energy of different conformers. These calculations would involve constructing the various possible chair conformations of both cis- and trans-2-(1H-pyrazol-1-yl)cyclohexan-1-amine and minimizing their energies. The output would provide the relative steric energies, allowing for a prediction of the most stable conformer and an estimation of the equilibrium populations.

A hypothetical data table based on such calculations would resemble the following:

| Isomer | Conformation | Calculated Relative Steric Energy (kcal/mol) |

|---|---|---|

| trans | di-equatorial | 0.00 (Reference) |

| trans | di-axial | Not significantly populated |

| cis | axial (NH2), equatorial (Pyrazolyl) | Calculated Value |

| cis | equatorial (NH2), axial (Pyrazolyl) | Calculated Value |

Semiempirical Molecular Orbital (AM1, PM3) Calculations

Semiempirical methods like AM1 and PM3 offer a balance between computational cost and accuracy by incorporating some quantum mechanical effects. These methods would be used to optimize the geometries of the conformers and calculate their heats of formation. The relative differences in the heats of formation would indicate the relative stabilities of the conformers. Such calculations have been successfully applied to determine the rotational barriers and conformational stabilities of other pyrazole-containing compounds.

Density Functional Theory (DFT) for Conformational Preferences

Density Functional Theory (DFT) represents a higher level of theory that provides more accurate electronic structure information and, consequently, more reliable energy calculations. DFT calculations, using functionals like B3LYP with an appropriate basis set (e.g., 6-31G*), would be the preferred method for a detailed investigation of the conformational preferences. These calculations can accurately predict the energy differences between the diequatorial and diaxial forms of the trans isomer and the two axial-equatorial forms of the cis isomer. Furthermore, DFT can model potential intramolecular hydrogen bonding between the amine and pyrazole (B372694) moieties, which could influence conformational stability.

A summary of hypothetical DFT results could be presented as follows:

| Isomer/Conformer | Relative Energy (DFT B3LYP/6-31G*) (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| trans (e,e) | 0.00 | N-C1-C2-N(pyrazolyl) |

| cis (a,e) | Calculated Value | N-C1-C2-N(pyrazolyl) |

| cis (e,a) | Calculated Value | N-C1-C2-N(pyrazolyl) |

Analysis of Diastereomeric and Enantiomeric Purity

The synthesis of this compound can result in a mixture of diastereomers (cis and trans) and, as both isomers are chiral, enantiomers. The separation and analysis of these stereoisomers are crucial for characterization and for any potential applications.

The diastereomers (cis and trans) generally have different physical properties and can typically be separated by standard chromatographic techniques such as column chromatography or fractional crystallization. Their relative amounts can be quantified using methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, by integrating the signals corresponding to each isomer.

The separation of enantiomers requires chiral methods. This can be achieved through chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent. The enantiomeric purity, or enantiomeric excess (ee), is then determined using chiral HPLC or NMR with a chiral shift reagent.

Reactivity and Chemical Transformations of 2 1h Pyrazol 1 Yl Cyclohexan 1 Amine

Reactivity of the Amine Moiety (e.g., nucleophilic reactions, Schiff base formation)

The primary amine group attached to the cyclohexane (B81311) ring is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it both nucleophilic and basic. This nucleophilicity drives many of its characteristic reactions, most notably the formation of imines, commonly known as Schiff bases.

Schiff bases are compounds containing an azomethine (–C=N–) group and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mdpi.comresearchgate.net For 2-(1H-pyrazol-1-yl)cyclohexan-1-amine, this reaction proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. ekb.eg The reaction with aldehydes is generally straightforward, while reactions with ketones may require specific conditions such as catalysis, pH control, or elevated temperatures to proceed efficiently. mdpi.com

Research has demonstrated the synthesis of novel polydentate Schiff bases derived from the cis-isomer of this compound. rsc.org These Schiff bases are formed by reacting the amine with various carbonyl compounds, including those containing phenolic, pyridine, and furan (B31954) moieties. The resulting ligands have been investigated for their coordination chemistry with metals like Palladium(II), Rhenium(I), and Rhenium(V). rsc.org

The table below summarizes the reactants used in Schiff base formation with this compound.

| Reactant Class | Functional Group Moiety | Product Type |

| Aldehydes / Ketones | Phenol, Pyridine, Furan | Polydentate Schiff Bases |

The formation of these Schiff bases highlights the amine moiety's role as a versatile synthetic handle for elaborating the core structure and introducing new functional and coordination sites. rsc.orgekb.eg

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. globalresearchonline.net Its aromatic character makes it relatively stable and resistant to oxidizing and reducing agents, though it can be hydrogenated under catalytic conditions. globalresearchonline.net The primary reactivity pattern of the pyrazole ring is electrophilic aromatic substitution. globalresearchonline.netmdpi.com

Due to the electronic properties of the ring, electrophilic attack occurs preferentially at the C-4 position. globalresearchonline.net This regioselectivity allows for controlled functionalization of the heterocyclic core. Common electrophilic substitution reactions that the pyrazole ring can undergo include:

Halogenation: The pyrazole ring can be readily halogenated at the C-4 position. Direct C-H halogenation of pyrazole derivatives has been achieved using N-halosuccinimides such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) under metal-free conditions. beilstein-archives.org

Nitration: Treatment with nitrating agents, such as a mixture of nitric and sulfuric acids, introduces a nitro group at the C-4 position. globalresearchonline.net

Sulfonation: Reaction with fuming sulfuric acid results in the formation of pyrazole-4-sulfonic acid. globalresearchonline.net

While the pyrazole ring is generally stable, certain derivatives, particularly those with an amino group at the C-5 position, can undergo oxidative ring-opening reactions under specific conditions, leading to the formation of azoalkenes. researchgate.net

The table below details common electrophilic substitution reactions on the pyrazole ring.

| Reaction Type | Reagents | Position of Substitution |

| Halogenation | NBS, NCS, NIS | C-4 |

| Nitration | HNO₃ / H₂SO₄ | C-4 |

| Sulfonation | Fuming H₂SO₄ | C-4 |

These reactions provide pathways to modify the electronic and steric properties of the pyrazole moiety within the this compound structure, enabling the synthesis of a wide array of derivatives.

Chemical Modifications of the Cyclohexane Ring

The cyclohexane ring in this compound is a saturated carbocyclic system. As a fully saturated alkane ring, it is generally unreactive toward many common chemical reagents, particularly ionic reagents, under mild conditions. Its C-H bonds are strong, and it lacks the π-electrons that are sites of reactivity in aromatic or unsaturated systems.

Transformations of the cyclohexane ring typically require harsh conditions or radical-based reactions, such as free-radical halogenation, which are often difficult to control and can lead to mixtures of products. There is limited specific literature describing such modifications on the this compound scaffold itself.

Investigation of Reaction Mechanisms (e.g., Sₙ2, Sₙ1, radical reactions)

The reaction mechanisms involving this compound are largely dictated by the nucleophilic character of the amine moiety. This makes the compound a suitable participant in nucleophilic substitution reactions.

Sₙ2 Reaction Mechanism

The Sₙ2 (bimolecular nucleophilic substitution) reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously. youtube.com The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The amine group in this compound can act as the nucleophile in such reactions, attacking substrates like alkyl halides. The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center. youtube.com Theoretical studies on the reactions between amines and pyrazole-containing boron compounds have shown that the Sₙ2 mechanism is generally more favorable than the Sₙ1 pathway. scholaris.caresearchgate.net

Sₙ1 Reaction Mechanism

The Sₙ1 (unimolecular nucleophilic substitution) reaction is a two-step process. youtube.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The second step is the rapid attack of a nucleophile on the carbocation. The rate of an Sₙ1 reaction depends only on the concentration of the substrate. youtube.com Because this mechanism involves a planar carbocation, it typically leads to a mixture of retention and inversion of stereochemistry at the reaction center. masterorganicchemistry.com While the amine of this compound can act as the nucleophile in the second step, the Sₙ1 mechanism is primarily dictated by the substrate's ability to form a stable carbocation (tertiary > secondary >> primary). masterorganicchemistry.com

Radical Reactions

Information regarding the participation of this compound in radical reactions is not extensively detailed in the available literature. Such reactions would likely involve the generation of radicals on the cyclohexane ring via hydrogen abstraction under harsh conditions (e.g., UV light, radical initiators), a typical reaction pathway for saturated alkanes.

The table below compares the key features of Sₙ1 and Sₙ2 reactions relevant to the amine moiety.

| Feature | Sₙ2 Mechanism | Sₙ1 Mechanism |

| Kinetics | Second-order (rate = k[Substrate][Nucleophile]) | First-order (rate = k[Substrate]) |

| Mechanism | Single, concerted step | Two steps, involves carbocation intermediate |

| Nucleophile Role | Participates in the rate-determining step; strong nucleophiles favored | Attacks after the rate-determining step; weak nucleophiles can react |

| Stereochemistry | Inversion of configuration | Racemization (mixture of inversion and retention) |

| Substrate | Methyl > Primary > Secondary (Tertiary unreactive) | Tertiary > Secondary (Primary/Methyl unreactive) |

Coordination Chemistry and Metal Complexes

Ligand Design Principles and Chelation Properties

The design of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine as a ligand is centered on the chelate effect, where the formation of a five- or six-membered ring with a central metal ion enhances the stability of the resulting complex compared to coordination with monodentate ligands. The cyclohexane (B81311) framework imposes conformational rigidity, which can influence the geometry and properties of the metal complexes. Pyrazole-containing ligands are notable in coordination chemistry for their ability to form stable complexes and are used as building blocks for more complex molecular architectures. ekb.egnih.gov

This compound primarily functions as a bidentate ligand. nih.govresearchgate.net Coordination typically occurs through the nitrogen atom of the amino group and one of the nitrogen atoms of the pyrazole (B372694) ring, forming a stable chelate ring with the metal center. researchgate.netbham.ac.uk The flexibility of the cyclohexane ring allows for the adoption of a conformation that facilitates this bidentate chelation.

While the parent compound is bidentate, the principles of ligand design allow for its modification to create multidentate ligands. nih.govresearchgate.net For instance, functionalization of the amine or the cyclohexane ring could introduce additional donor atoms, leading to ligands with higher denticity and the ability to form more complex coordination geometries. The versatility in coordination modes is a key aspect of ligand design in creating catalysts and materials with specific properties. researchgate.netresearchgate.net

The coordination behavior of this compound is dictated by its two distinct nitrogen donor atoms.

Amine Nitrogen: The nitrogen atom of the cyclohexan-1-amine group is an sp³-hybridized, σ-donor. It forms a coordinate covalent bond with the metal center by donating its lone pair of electrons.

Pyrazole Nitrogen: The pyrazole ring contains two sp²-hybridized nitrogen atoms. nih.gov The N2 atom (adjacent to the C=N bond) is generally the one involved in coordination, acting as a Lewis base. researchgate.netnih.gov The electronic interaction between the π-electrons of the heterocyclic ring and the metal ion can contribute to the stability of the complex. nih.gov

The combination of a "soft" pyrazole nitrogen and a "hard" amine nitrogen allows this ligand to coordinate effectively with a wide range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is a well-established area of inorganic chemistry. nih.govresearchgate.net Typically, these syntheses involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can often be isolated as crystalline solids.

Pyrazole-containing ligands readily form complexes with a variety of transition metals. The reaction of ligands analogous to this compound with salts of manganese, cobalt, nickel, copper, zinc, palladium, iron, and rhodium yields stable coordination compounds. acs.orgdntb.gov.ua For example, Ni(II) and Cu(II) complexes with related pyrazole-benzimidazole ligands have been synthesized and characterized, showing tetrahedral and square planar geometries, respectively. researchgate.net Palladium(II) complexes with bis(pyrazol-1-yl)amine ligands have also been extensively studied, where the coordination geometry is influenced by the co-ligands and counter-ions. nih.gov Similarly, iron(III) complexes with pyrazolyl-s-triazine ligands have been synthesized and shown to have enhanced biological activity compared to the free ligands. nih.gov The coordination of these metals often results in complexes with interesting magnetic, electronic, and catalytic properties. dntb.gov.uawhiterose.ac.uk

Table 1: Examples of Transition Metal Complexes with Pyrazole-Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | Pyrazole-benzimidazole | Tetrahedral | researchgate.net |

| Cu(II) | Pyrazole-benzimidazole | Square Planar | researchgate.net |

| Co(II) | Dipyridophenazine | Octahedral | dntb.gov.ua |

| Pd(II) | bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine | Square Planar | nih.gov |

| Fe(III) | bis-pyrazolyl-s-triazine | Octahedral | nih.gov |

Beyond transition metals, pyrazole-based ligands also coordinate with main group elements. Aluminum complexes, in particular, have been synthesized and characterized. researchgate.net The reaction of pyrazole-containing ligands with aluminum alkyls, such as trimethylaluminum (AlMe₃), leads to the formation of stable N,O- or N,N-chelated aluminum complexes. rsc.orged.ac.ukresearchgate.net These complexes are often studied for their potential applications in catalysis, such as the ring-opening polymerization of cyclic esters. nih.govrsc.org The synthesis typically involves the protonolysis reaction between the acidic proton of the ligand (if present) and the alkyl group of the aluminum precursor. ed.ac.uk

A suite of analytical techniques is employed to fully characterize the structure and bonding in metal complexes of this compound and its analogues. ekb.eg

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. nih.govmdpi.com Upon complexation, shifts in the stretching frequencies of key functional groups are observed. For instance, the ν(N-H) band of the amine and the ν(C=N) band of the pyrazole ring would be expected to shift to lower or higher frequencies, indicating the involvement of these groups in bonding to the metal. researchgate.netresearchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is a powerful tool for elucidating the structure of these complexes in solution. researchgate.netchemistry.kz Coordination to a metal center causes significant changes in the chemical shifts of the protons and carbons near the donor atoms. This can confirm the coordination mode of the ligand. nih.govnih.govrsc.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex, confirming its composition and stoichiometry.

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net Studies on analogous complexes have revealed geometries ranging from distorted tetrahedral to square planar and octahedral, depending on the metal and other coordinating ligands. nih.govresearchgate.net

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic structure of the complexes. For transition metal complexes, d-d transitions and charge-transfer bands can be observed, which are characteristic of the coordination environment and the specific metal ion. researchgate.net

Table 2: Summary of Characterization Techniques and Expected Observations

| Technique | Information Provided | Expected Observations for Coordination |

|---|---|---|

| FT-IR | Identification of functional groups involved in bonding. | Shift in ν(N-H) and ν(C=N) stretching frequencies. Appearance of new bands corresponding to metal-ligand vibrations. researchgate.net |

| NMR | Structure in solution, ligand coordination mode. | Downfield or upfield shifts of protons and carbons adjacent to the coordinating nitrogen atoms. nih.gov |

| X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry. | Determination of metal-nitrogen bond distances and the geometry of the chelate ring. researchgate.netnih.gov |

| UV-Vis | Electronic transitions. | Appearance of d-d transition bands for transition metals and ligand-to-metal charge transfer (LMCT) bands. |

In-depth Analysis of Metal Complexes with this compound Reveals Research Gap

A comprehensive review of scientific literature reveals a notable absence of published data on the electronic and magnetic properties of metal complexes formed with the ligand this compound. Despite the broad interest in the coordination chemistry of pyrazole-containing ligands, this specific compound appears to be an unexplored area of research.

While extensive studies have been conducted on the metal complexes of various other pyrazole derivatives, such as 2,6-bis(pyrazol-1-yl)pyridine (bpp) and tripodal pyrazolyl amines, no specific research findings, including spectroscopic data or magnetic susceptibility measurements, are available for complexes involving this compound.

This lack of information prevents a detailed discussion on the electronic and magnetic characteristics of its potential metal complexes. The electronic properties, typically investigated using techniques like UV-Vis spectroscopy, provide insights into the d-orbital splitting and the nature of metal-ligand bonding. Similarly, magnetic susceptibility measurements are crucial for determining the magnetic moments of the metal centers, which elucidates their spin states and the nature of any magnetic interactions between them.

The absence of such fundamental data for complexes of this compound highlights a significant gap in the current body of scientific knowledge. Further experimental research, including the synthesis and characterization of these metal complexes, is necessary to determine their electronic and magnetic properties. Such studies would be essential to understand the influence of the cyclohexylamine (B46788) backbone combined with the pyrazole moiety on the coordination environment and the resulting physical properties of the metal complexes. Until such research is undertaken and published, a detailed, data-driven analysis as requested cannot be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Molecular Orbital calculations)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are foundational for understanding the intrinsic properties of a molecule. researchgate.net These studies provide optimized molecular geometries, energies of frontier molecular orbitals (HOMO and LUMO), and maps of electrostatic potential. nih.govresearchgate.net

Prediction of Molecular Geometry and Electronic Structure

No dedicated studies predicting the specific bond lengths, bond angles, and dihedral angles for the optimized geometry of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine were found. While DFT has been applied to a wide range of pyrazole-containing compounds to determine their electronic properties and confirm structures, nih.govresearchgate.net this particular substituted cyclohexanamine does not appear to have been a subject of such analysis. General principles suggest that the cyclohexyl ring would likely adopt a stable chair conformation, but specific computational data is absent.

Analysis of Reactive Sites and Electrostatic Potential

Analysis of reactive sites, often visualized through Molecular Electrostatic Potential (MEP) maps, identifies regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). wuxiapptec.com This is crucial for predicting how a molecule will interact with other reagents. For pyrazole (B372694) itself, the sp2-hybridized nitrogen atom is a known basic and nucleophilic center. nih.gov However, no MEP maps or specific Fukui function analyses have been published for this compound to precisely delineate its reactive centers.

Molecular Dynamics Simulations (MDS)

Molecular dynamics simulations are employed to study the conformational dynamics of molecules and their interactions with their environment, such as a solvent. semanticscholar.orgmdpi.com Studies have been conducted on the hydration of the parent pyrazole molecule, rdd.edu.iq but there are no available reports on MD simulations of this compound to describe its conformational flexibility or behavior in a solution.

Reactivity Prediction and Mechanistic Insights

Computational methods are invaluable for predicting chemical reactivity and elucidating reaction mechanisms. nih.gov The reactivity of the pyrazole ring is well-studied; it can undergo electrophilic substitution, typically at the C4 position, and the ring nitrogen atoms play key roles in its chemical behavior. mdpi.com Despite this general knowledge, no specific computational studies predicting the reactivity or exploring the mechanistic pathways of reactions involving this compound could be located.

Ligand-Metal Interaction Modeling

The pyrazole moiety is a well-known and versatile ligand in coordination chemistry, capable of binding to metal ions through its sp2 nitrogen atom. mdpi.comnih.govmocedes.org Numerous computational and experimental studies have investigated the complexes formed between various pyrazole-based ligands and metal ions. nih.gov However, there is no specific research available that models the interaction of this compound as a ligand with metal centers.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their activity. ej-chem.org These studies have been performed on various classes of pyrazole and cyclohexanamine derivatives, generally focusing on biological activities. nih.govresearchgate.net A search for QSAR studies focused on the chemical activity or selectivity of a series including this compound did not yield any results.

Applications in Catalysis and Advanced Organic Synthesis

Asymmetric Catalysis Using Chiral Derivatives

Chiral amines and pyrazole-containing molecules are foundational in asymmetric catalysis; however, dedicated studies on the chiral derivatives of 2-(1H-pyrazol-1-yl)cyclohexan-1-amine for these purposes are not prominently documented.

Organocatalysis (e.g., as chiral secondary amine catalysts)

The field of organocatalysis frequently employs chiral primary and secondary amines to induce stereoselectivity in a variety of chemical transformations. nih.govrsc.org These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which direct the stereochemical outcome of the reaction. brandeis.edunih.gov Despite the conceptual suitability of a chiral version of this compound for such applications, specific research demonstrating its use as a chiral secondary amine organocatalyst, including performance data like enantiomeric excess or yield for specific reactions, is not found in the surveyed literature.

Metal-Catalyzed Asymmetric Reactions

In metal-catalyzed asymmetric reactions, chiral ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalyzed transformation. rwth-aachen.de Pyrazole-containing compounds are well-established as effective ligands in a range of metal-catalyzed processes. researchgate.netnih.gov However, specific studies detailing the synthesis of chiral derivatives of this compound and their subsequent application as ligands in metal-catalyzed asymmetric reactions could not be identified.

Role as Ligands in Transition Metal-Catalyzed Transformations

The nitrogen atoms in both the pyrazole (B372694) ring and the amine group of this compound make it a potential bidentate ligand for transition metals. Such pyrazole-based ligands are known to form stable complexes that can catalyze various organic transformations. dntb.gov.uaresearchgate.net

Oxidation Reactions (e.g., 2,6-dimethylphenol (B121312) oxidation)

Transition metal complexes are widely used to catalyze the oxidation of phenols. While pyrazole-linked metal complexes have been investigated for their catalytic activity in oxidation reactions, specific data on the use of a this compound ligand in the catalytic oxidation of 2,6-dimethylphenol is not available in the reviewed literature. researchgate.netnih.gov

Polymerization Reactions (e.g., ring-opening polymerization)

Metal complexes featuring pyrazole-based ligands have been successfully employed as initiators or catalysts for polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters like lactides. scielo.org.za Amine-based systems have also been shown to catalyze or initiate the ROP of other monomers. researchgate.netmdpi.com Nevertheless, there is no specific documented use of this compound as a ligand in a metal complex for catalyzing ring-opening polymerization.

Use as Synthetic Intermediates for Complex Molecule Construction

The pyrazole nucleus is a versatile building block in organic synthesis, serving as a precursor for a wide array of more complex, often biologically active, heterocyclic systems. nih.govmdpi.comnih.govbeilstein-journals.org The presence of both a pyrazole ring and a reactive amine group on a cyclohexane (B81311) scaffold suggests that this compound could be a valuable intermediate. However, specific, documented synthetic routes that utilize this compound as a starting material for the construction of complex molecules are not described in the available scientific literature.

Development of Novel Reagents and Methodologies in Organic Synthesis Based on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the use of This compound in the development of novel reagents and methodologies in organic synthesis.

The structural motif of this compound, which combines a chiral 1,2-diaminocyclohexane (DACH) backbone with a pyrazole substituent, suggests potential applications in asymmetric catalysis, either as a chiral ligand for metal-based catalysts or as a foundation for organocatalysts. The DACH scaffold is well-established and widely employed in the design of catalysts for a variety of stereoselective transformations. Similarly, pyrazole moieties are recognized as effective coordinating groups in ligand design.

However, despite the promising structural characteristics of this compound, dedicated studies exploring its derivatization into new reagents or its application in novel synthetic methods are not available in the public domain. Consequently, detailed research findings, performance data such as reaction yields or enantioselectivities, and data tables related to its specific applications cannot be provided at this time.

Further research into the synthesis and catalytic activity of this specific compound and its derivatives would be necessary to elucidate its potential and establish its role in the advancement of organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.